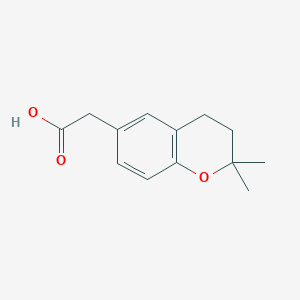

(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid

Description

“(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid” is a chromene-derived carboxylic acid characterized by a fused benzopyran ring system with two methyl substituents at the 2-position and an acetic acid moiety at the 6-position. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol . The compound has been studied in pharmacological contexts, though commercial availability is currently listed as discontinued . Chromene derivatives are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICDBQRYNGOYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with phenol derivatives, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted chromenes

Scientific Research Applications

Chemistry

In organic chemistry, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Can produce alcohols or alkanes.

- Substitution : Allows for the introduction of different functional groups into the chromene ring.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated over 20% inhibition against Candida albicans .

- Antioxidant Properties : The compound's ability to scavenge free radicals suggests it may help mitigate oxidative stress in biological systems.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways.

- Diabetes Management : Notably, studies on rat models have shown that this compound significantly enhances glucose-induced insulin release, indicating its potential role in treating type 2 diabetes .

Case Study 1: Insulin Release Modulation

In a controlled study involving rat pancreatic islets, this compound was found to significantly enhance insulin secretion in response to glucose stimuli. This suggests its potential use in managing diabetes by improving insulin release mechanisms .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that specific derivatives of the compound exhibited notable antimicrobial activity against various pathogens. For example, certain analogs achieved significant inhibition rates against fungal strains like Candida albicans, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid” with structurally or functionally related compounds, emphasizing pharmacological activity, safety, and structural modifications.

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid)

- Structure : Incorporates a pyrrolizine core with 4-chlorophenyl and phenyl substituents, retaining the 2,2-dimethylchromene motif.

- Activity : Demonstrates anti-inflammatory, analgesic, and antipyretic effects with an ED₅₀ of 17 mg/kg in carrageenan-induced rat paw edema, ~6-fold less potent than indomethacin (ED₅₀ = 3 mg/kg) .

- No genotoxicity observed in bacterial, mammalian, or in vivo assays .

- Key Difference : The pyrrolizine ring and halogenated aryl groups enhance COX-2 selectivity and reduce GI toxicity compared to the parent chromene-acetic acid structure .

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-4-piperidinecarboxylic Acid

- Structure: Features a piperidine-4-carboxylic acid group appended to the chromene-acetic acid backbone (Molecular formula: C₁₉H₂₅NO₄) .

- Activity: No direct pharmacological data reported. The piperidine moiety may influence solubility or target engagement (e.g., ion channels or GPCRs), common in neuroactive compounds.

3-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole (HF-00034)

- Structure : Chromene linked to a sulfonated pyrazole group.

- Key Difference : The sulfonylpyrazole substituent likely enhances electrophilic interactions, diverging from the anti-inflammatory applications of acetic acid derivatives.

β-Hydroxy-β-aryl Propanoic Acids

- Structure: Analogous to ibuprofen, with a β-hydroxy group and aryl substituents (e.g., 3-hydroxy-2,2-dimethyl-3-(4-diphenylil)-butanoic acid) .

- Activity : Moderate anti-inflammatory effects via COX inhibition, though lower potency than classical NSAIDs. Docking studies suggest α-methylation improves COX-2 selectivity .

- Key Difference : Chromene derivatives lack the β-hydroxy group but may achieve similar COX modulation through planar aromatic systems.

Data Table: Key Comparative Metrics

Biological Activity

(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid, also known by its CAS number 63815-32-7, is a compound belonging to the class of chroman derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Structure : The compound features a chromenyl moiety linked to an acetic acid group, which contributes to its biological properties.

Insulin Release Modulation

Research indicates that this compound exhibits significant effects on insulin release from pancreatic islets. In studies comparing various derivatives, it was noted that certain analogs were more potent than traditional reference compounds like diazoxide. The compound showed selective activity on endocrine tissues compared to smooth muscle tissues, suggesting potential for diabetes management .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties against various pathogens. A study highlighted that derivatives of coumarin and related compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The presence of methyl or iodo substituents enhanced this activity, indicating that this compound may also possess antimicrobial potential .

Vascular Effects

In vascular studies, the compound demonstrated effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Compounds similar to this compound were shown to inhibit VEGFR-2 activity in vitro, with implications for cancer therapy .

Case Study 1: Insulin Release in Rat Models

A study conducted on rat pancreatic islets revealed that this compound significantly enhanced glucose-induced insulin release compared to control groups. This suggests its potential role in treating type 2 diabetes by improving insulin secretion mechanisms .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of the compound showed varying degrees of efficacy against Candida albicans and other pathogens. For instance, certain analogs achieved over 20% inhibition rates against fungal strains, highlighting the need for further exploration of this compound as a candidate for developing new antimicrobial agents .

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, leveraging chromene core formation followed by functionalization. A standard approach includes:

- Step 1: Condensation of substituted phenols with β-keto esters or aldehydes under acidic or basic conditions to form the dihydrochromen ring. For example, benzaldehyde derivatives can undergo cyclization with acid catalysts (e.g., HCl or H₂SO₄) to yield the chromen scaffold .

- Step 2: Introduction of the acetic acid moiety at the 6-position via nucleophilic substitution or coupling reactions. Controlled conditions (e.g., anhydrous solvents like dichloromethane, catalysts like triethylamine) are critical to avoid side reactions .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Basic: How is the purity and structural integrity of this compound verified?

Key analytical methods include:

- HPLC-MS: Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., methyl protons at δ 1.2–1.4 ppm, chromen ring protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography: Resolves 3D conformation, as demonstrated for structurally similar chromene derivatives (e.g., bond angles and torsion angles within the dihydrochromen ring) .

Advanced: What computational methods predict the physicochemical properties of this compound?

- Lipophilicity (LogP): Calculated using XLogP3 (value ≈ 2.4), indicating moderate hydrophobicity suitable for membrane permeability in drug design .

- Topological Polar Surface Area (TPSA): ~55.8 Ų, predicted via software like MarvinSketch, suggesting moderate hydrogen-bonding capacity .

- Molecular Dynamics Simulations: Assess solubility and stability in aqueous environments (e.g., using Gaussian or GROMACS) .

Advanced: How do structural modifications influence its biological activity?

- Substituent Effects:

- SAR Studies: Derivatives with trifluoromethyl groups (e.g., 2-(trifluoromethyl) substituents) show improved metabolic stability but lower aqueous solubility .

Advanced: What factors affect the compound’s stability under varying conditions?

- pH Sensitivity: Degrades in strongly acidic conditions (pH < 2) via ring-opening reactions, as observed in dimerization studies of similar chromenes .

- Thermal Stability: Decomposes above 200°C, with thermal gravimetric analysis (TGA) showing 5% weight loss at 150°C .

- Light Exposure: UV-Vis studies indicate photooxidation of the chromen ring, necessitating storage in amber vials .

Advanced: How can researchers address low solubility in spectroscopic analysis?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO or DMF) for NMR, or chloroform for FT-IR, as demonstrated for analogous acetic acid derivatives .

- Derivatization: Convert the acetic acid to a methyl ester temporarily to enhance solubility in organic solvents .

- Surfactant-Assisted Methods: Employ micellar systems (e.g., SDS) in aqueous solutions for UV-Vis analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.